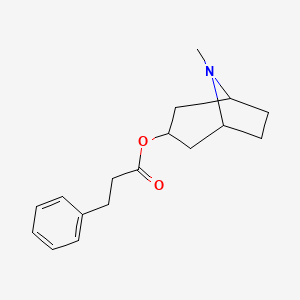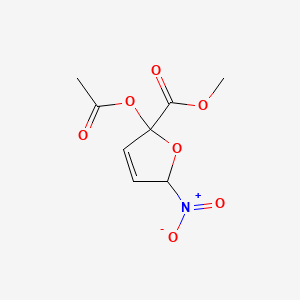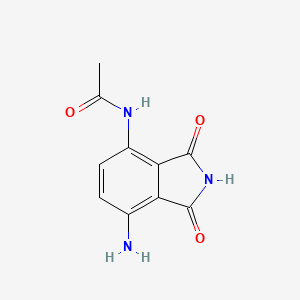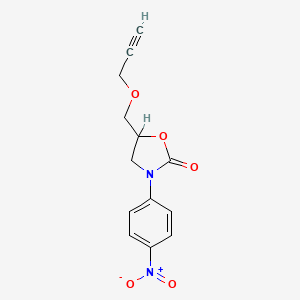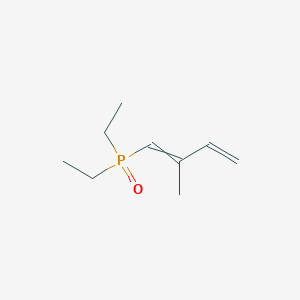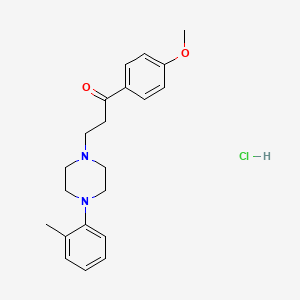
Propiophenone, 4'-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H24ClN2O2 It is a derivative of propiophenone and contains a piperazine ring substituted with a methoxy group and a tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, o-toluidine, and piperazine.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and o-toluidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Cyclization: The amine intermediate undergoes cyclization with piperazine to form the desired piperazine derivative.
Hydrochloride Formation: Finally, the piperazine derivative is treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propiophenone: A simpler derivative without the piperazine ring.
4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazine ring.
Tolylpiperazine: Contains the piperazine ring with a tolyl group but lacks the propiophenone structure.
Uniqueness
Propiophenone, 4’-methoxy-3-(4-o-tolyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a propiophenone backbone with a methoxy-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
23771-35-9 |
|---|---|
分子式 |
C21H27ClN2O2 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-17-5-3-4-6-20(17)23-15-13-22(14-16-23)12-11-21(24)18-7-9-19(25-2)10-8-18;/h3-10H,11-16H2,1-2H3;1H |
InChI 键 |
BIGBAFRRZZZIII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


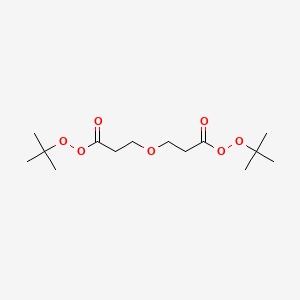
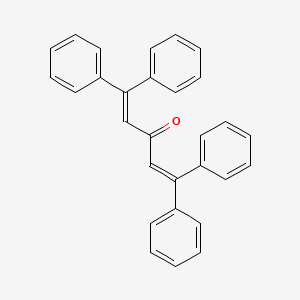
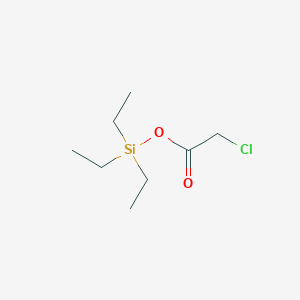
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
